molecular formula C10H12O3 B1600118 8-Methoxychroman-3-ol CAS No. 91520-01-3

8-Methoxychroman-3-ol

Cat. No.: B1600118
CAS No.: 91520-01-3
M. Wt: 180.2 g/mol
InChI Key: HGANUJBWBUOMBB-UHFFFAOYSA-N
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Description

Historical Perspective on Chromanol Research and Therapeutic Significance

The historical significance of chromanol research is intrinsically linked to the discovery and study of Vitamin E. psu.edu The most biologically active form of Vitamin E, α-tocopherol, is a chromanol derivative. psu.edu Its crucial role as a lipid-soluble antioxidant, protecting cell membranes from oxidative damage, has been a cornerstone of nutritional science for decades. psu.edu This foundational understanding spurred further research into the therapeutic potential of chromanols.

Scientists have explored the antioxidant, anti-inflammatory, and potential anticancer properties of various chromanol derivatives. researchgate.netresearchgate.net Natural and synthetic chromanols have demonstrated a range of pharmacological activities, including the ability to scavenge free radicals and modulate signaling pathways involved in inflammation and cell proliferation. google.comnih.gov This has established the chromanol scaffold as a valuable starting point for drug discovery programs targeting diseases associated with oxidative stress and inflammation. nih.govontosight.ai

Overview of Chroman Core Structures in Natural Products and Synthetic Compounds

The chroman core is a recurring motif in a diverse range of natural products, most notably in the flavonoid family. lookchem.comscispace.com Flavonoids, which are abundant in plants, are known for their polyphenolic nature and a wide spectrum of biological activities, including antioxidant and anti-inflammatory effects. nih.gov Examples of natural products containing the chroman structure include the well-known antioxidant vitamin E (tocopherols and tocotrienols) and various homoisoflavonoids. psu.eduscispace.com

The versatility of the chroman skeleton has also made it a popular scaffold in synthetic medicinal chemistry. ontosight.aisemanticscholar.org Its structure allows for functionalization at various positions, enabling the creation of large libraries of compounds with diverse biological activities. researchgate.net Researchers have synthesized numerous chroman derivatives and evaluated them for a wide range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. researchgate.netanu.edu.augoogle.com The chroman-4-one structure, a close relative of chromanols, is also a significant building block in the synthesis of medicinal compounds. ontosight.ailookchem.com

Rationale for Investigating 8-Methoxychroman-3-ol within the Chromanol Class

The investigation of specific chromanol derivatives, such as this compound, is driven by the principle of structure-activity relationships (SAR). SAR studies explore how modifying the chemical structure of a compound affects its biological activity. researchgate.net The substitution pattern on the chroman ring plays a critical role in determining the compound's pharmacological properties.

The presence of a methoxy (B1213986) group at the 8-position of the chroman ring is of particular interest to researchers. Studies on related compounds have shown that substitutions at this position can significantly influence the molecule's bioactivity. For instance, research on 8-substituted 6-chromanols, including an 8-methoxy derivative, was undertaken to evaluate the effect of this substitution on radical scavenging activity. semanticscholar.orgresearchgate.netresearchgate.net Furthermore, a naturally occurring compound, 3-(4'-Hydroxy-benzyl)-5,7-dihydroxy-6-methyl-8-methoxy-chroman-4-one, has been noted for its ability to reduce oxidative stress and for its cytotoxic activity against cancer cell lines. journalijar.com

These findings suggest that the 8-methoxy group can be a key determinant of a chromanol's antioxidant and cytotoxic potential. Therefore, the synthesis and study of this compound are a logical step in the systematic exploration of the chromanol chemical space. By isolating the effects of the 8-methoxy and 3-hydroxy substitutions, researchers can gain a deeper understanding of the structural requirements for desired biological activities, potentially leading to the development of novel therapeutic agents. The use of this compound and its derivatives as intermediates in the synthesis of more complex molecules is also an area of academic and industrial interest. anu.edu.au

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANUJBWBUOMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436412
Record name 8-methoxychroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91520-01-3
Record name 8-methoxychroman-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Pharmacological Investigations of 8 Methoxychroman 3 Ol

Anti-Inflammatory Properties of Chromanols and Chromenol Derivatives

The anti-inflammatory potential of chromanol and chromenol derivatives has been a key area of investigation. Studies have explored their ability to modulate critical inflammatory pathways and reduce the production of inflammatory mediators.

Modulation of Inflammatory Signaling Pathways (e.g., NFκB, 5-lipoxygenase, COX-2)

Research indicates that certain chromanol and isochroman (B46142) derivatives can exert anti-inflammatory effects by targeting key signaling pathways. For instance, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Furthermore, the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, are also targets for some of these compounds. nih.govsciety.org Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov Studies on various natural and synthetic compounds have demonstrated the potential to inhibit these enzymes. For example, certain neolignans have been found to inhibit COX-2 levels in cell-based assays. mdpi.com Similarly, some polyphenols have been shown to down-regulate COX-2, which is a key enzyme in the synthesis of prostaglandin (B15479496) E2 from arachidonic acid. mdpi.com The inhibition of these pathways helps to reduce the inflammatory response.

The modulation of these signaling pathways by chromanol and chromenol derivatives underscores their potential as anti-inflammatory agents.

Inhibition of Pro-inflammatory Cytokines and Enzymes

Consistent with their effects on signaling pathways, chromanol and chromenol derivatives have been found to inhibit the production of various pro-inflammatory cytokines and enzymes. For example, DMHM has been observed to decrease the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov This compound also suppresses the production of prostaglandin E2 (PGE2) and nitric oxide (NO), as well as the enzymes cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS) in stimulated immune cells. nih.gov

Similarly, studies on other related compounds have shown a reduction in pro-inflammatory mediators. For instance, certain 5-LOX inhibitors have been found to decrease the production of IL-6 and monocyte chemoattractant protein-1 (MCP-1) in human synovial fibroblasts. nih.gov The ability of these compounds to inhibit the synthesis of these key inflammatory molecules further supports their potential therapeutic value in inflammatory conditions.

Anticancer and Chemopreventive Potential of Chromanol Derivatives

In addition to their anti-inflammatory effects, chromanol derivatives have demonstrated promising anticancer and chemopreventive activities. Researchers are exploring their ability to influence cancer cell growth, survival, and progression through various mechanisms.

Influence on Cell Proliferation and Apoptosis

A significant body of research has focused on the ability of chromanol and related derivatives to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). nih.govresearchgate.net Flavonoids, a class of compounds that includes chromanols, can modulate the activity of enzymes involved in scavenging reactive oxygen species, leading to cell cycle arrest and the triggering of apoptosis and autophagy. nih.gov

For example, certain chromone (B188151) derivatives have been shown to exhibit remarkable growth inhibitory effects on various cancer cell lines. nih.gov These compounds can induce cell cycle arrest, chromatin condensation, and nuclear fragmentation, which are all hallmarks of apoptosis. nih.gov Similarly, some hydroxynaphthanilides, which share structural similarities, have been found to induce the accumulation of cancer cells in the G1 phase of the cell cycle and exert a pro-apoptotic effect. mdpi.com The induction of apoptosis is a key strategy in cancer treatment, as it leads to the elimination of cancer cells.

Interference with Molecular Targets in Cancer Progression (e.g., Androgen Receptor)

A key aspect of the anticancer potential of chromanol derivatives lies in their ability to interfere with specific molecular targets that are crucial for cancer progression. One such target is the androgen receptor (AR), which plays a central role in the development and progression of prostate cancer. aacrjournals.org

The antioxidant moiety of vitamin E, 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMCol), has been shown to possess antiandrogen activity. aacrjournals.org It acts as an androgen receptor antagonist, effectively blocking androgen from binding to the AR. aacrjournals.org This action is similar to that of the pure antiandrogen bicalutamide. aacrjournals.org By blocking the AR, PMCol can inhibit the transcriptional activation of androgen-responsive genes, thereby impeding the growth of androgen-sensitive prostate cancer cells. aacrjournals.org This highlights the potential of chromanol-based structures in the development of nonsteroidal antiandrogenic agents for prostate cancer therapy. aacrjournals.org

Activity against Specific Cancer Cell Lines

The anticancer effects of chromanol and related derivatives have been demonstrated in a variety of cancer cell lines. For instance, certain chromone derivatives have shown potent cytotoxic activity against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells. nih.gov

Furthermore, derivatives of 8-methoxycoumarin (B1348513) have exhibited significant inhibitory effects on the growth of liver cancer cells (HepG2). nih.gov Studies on methoxyflavone analogs have also extensively used breast cancer cell lines to evaluate their cytotoxic capacity. mdpi.com The activity of these compounds is often dependent on their specific chemical structure, with the presence and position of certain functional groups influencing their efficacy against different cancer cell types.

Below is a table summarizing the activity of some chromanol and related derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Observed Effect(s)
Chromone derivativesMCF-7 (Breast), K-562 (Bone Marrow), HeLa (Cervical)Growth inhibition, induction of apoptosis. nih.gov
8-Methoxycoumarin derivativesHepG2 (Liver)Inhibition of cell growth. nih.gov
Methoxyflavone analogsBreast cancer cell linesCytotoxic effects. mdpi.com
2,2,5,7,8-pentamethyl-6-chromanol (PMCol)LNCaP and LAPC4 (Prostate)Inhibition of androgen-stimulated growth. aacrjournals.org
Flavanone (B1672756)/Chromanone derivativesColorectal cancer cell linesInhibition of cell proliferation. nih.gov

This targeted activity against specific cancer cell lines underscores the potential for developing more selective and effective cancer therapies based on the chromanol scaffold.

Antioxidant Mechanisms of Chromanol Compounds

Free Radical Scavenging Activity

Chromanol-type compounds are recognized for their antioxidant properties, which are primarily attributed to their ability to reduce oxygen-centered radicals. nih.govacs.org The core mechanism of their free radical scavenging activity resides in the phenolic hydroxyl group on the chromanol ring. nih.govresearchgate.net This group can donate a hydrogen atom to a free radical (a process known as the hydrogen atom transfer, or HAT, mechanism), thereby neutralizing the radical and terminating the oxidative chain reaction. acs.orgnih.gov

Upon donating a hydrogen atom, the chromanol molecule itself becomes a resonance-stabilized radical (a chromanoxyl radical). acs.orgnih.gov The stability of this resulting radical is a key feature of its antioxidant efficacy, preventing it from initiating new oxidation chains. nih.gov The efficiency of a chromanol antioxidant is determined by the reaction rate of this primary scavenging reaction. nih.govresearchgate.net The conjugated ring system of the chromanol structure allows for the delocalization and stabilization of the unpaired electron on the resulting radical. nih.gov Studies using methods like electron spin resonance (ESR) spectroscopy have been employed to identify and study these antioxidant-derived radicals. nih.govacs.org

Protection against Oxidative Stress-Induced Cellular Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, can lead to cellular damage and death. mdpi.comnih.gov Chromanol derivatives have demonstrated the ability to protect cells from such damage. For instance, various isoxazole-substituted chromans have shown high in vitro neuroprotective activity against oxidative stress-induced death (oxytosis) in neuronal HT22 cells. nih.gov

The protective action of these compounds is linked to their antioxidant capabilities, which allow them to neutralize ROS and mitigate the downstream damaging effects. nih.gov Research on various antioxidants has shown they can increase cell viability when cells are exposed to chemical oxidants like tert-butyl hydroperoxide (tBHP) or glutamate (B1630785). nih.govresearchgate.net For example, in retinal precursor cells (R28), ethanolic extracts containing antioxidant compounds increased cell viability under conditions of glutamate-induced excitotoxicity and oxidative stress. researchgate.net The effectiveness of these protective compounds is often quantified by their EC50 value, which represents the concentration required to achieve 50% of the maximum protective effect.

Table 1. Neuroprotective Activity of Isoxazole (B147169) Substituted Chromans Against Oxidative Stress in Neuronal HT22 Cells

Data derived from a study on isoxazole substituted chromans against oxidative stress-induced neuronal damage. nih.gov

Influence on Lipid Peroxidation Processes

Lipid peroxidation (LPO) is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are major components of cell membranes. nih.govmdpi.com This process, often initiated by free radicals, can lead to damage of cellular membranes, altering their fluidity and permeability and potentially causing cell death. mdpi.commdpi.com

Chromanol compounds, most notably vitamin E derivatives which possess a chromanol ring, are effective inhibitors of lipid peroxidation. nih.gov Their lipid-soluble nature allows them to be incorporated into cell membranes and lipid bilayers. nih.gov Within the membrane, the chromanol ring is positioned near the surface, where it can efficiently intercept peroxyl radicals that propagate the lipid peroxidation chain. nih.gov By donating a hydrogen atom to these lipid radicals, the chromanol compound terminates the chain reaction, thus protecting the membrane lipids from further oxidative damage. researchgate.net The antioxidant then forms a stable radical that does not continue the oxidative chain. Studies have shown that diets rich in certain fatty acids can influence the susceptibility of lipoproteins to lipid peroxidation. nih.gov

Neuroprotective Effects of Chromanol Derivatives

Protection of Neuronal Cells from Toxic Agents

Chromanol and its derivatives have been investigated for their potential to protect neuronal cells from various toxic agents that induce cell damage and death, processes implicated in neurodegenerative disorders. nih.govnih.gov Glutamate, a major excitatory neurotransmitter, can cause excitotoxicity and neuronal cell death at high concentrations. rsc.orgscienceopen.com Studies on primary cultured rat cortical cells have shown that certain chromene derivatives can inhibit neuronal cell damage induced by glutamate or N-methyl-d-aspartate (NMDA), an agonist for a glutamate receptor subtype. nih.govmdpi.com

The neuroprotective mechanism of these compounds is often multifaceted, involving both antioxidant activity and modulation of specific cellular signaling pathways. nih.gov For example, the chromene derivative N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) not only inhibits intracellular ROS generation but also enhances the phosphorylation of ERK and CREB, which are crucial for neuronal survival. nih.gov Other research has demonstrated that chromone derivatives can help recover mitochondrial function and reduce neuroinflammation in models of Alzheimer's disease. nih.gov The potency of these neuroprotective effects can be compared using IC50 values, which measure the concentration needed to inhibit the toxic effect by 50%.

Table 2. Inhibitory Effects of Chromene Derivative BL-M and Memantine on Excitotoxicity

Data derived from a study on the neuroprotective effects of a chromene derivative in primary cultured rat cortical cells. mdpi.com

Modulation of Neurotransmitter Levels

There is currently no available scientific literature detailing studies on the modulation of neurotransmitter levels by 8-Methoxychroman-3-ol. Research investigating its specific effects on key neurotransmitters such as dopamine, serotonin (B10506), or norepinephrine (B1679862) has not been found in the public domain.

Relevance to Neurodegenerative Conditions

In the context of neurodegenerative conditions like Alzheimer's or Parkinson's disease, there is no direct research available that investigates the relevance of this compound. The potential neuroprotective or therapeutic effects of this specific compound have not been explored in published studies. While broader classes of chroman derivatives have been investigated for their potential in neurodegenerative diseases, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Antimicrobial and Anti-parasitic Activities

Antifungal Efficacy

Specific studies on the antifungal efficacy of this compound against fungal pathogens such as Candida albicans or Aspergillus species are not available in the scientific literature. While the chroman scaffold is found in some naturally occurring and synthetic antifungal compounds, the activity of the 8-methoxy-3-ol substituted derivative has not been specifically reported.

Antibacterial Efficacy

There is no published research on the antibacterial efficacy of this compound against common bacterial strains like Escherichia coli or Staphylococcus aureus. The potential of this specific compound as an antibacterial agent remains uninvestigated in the available scientific literature.

Antimalarial Activity

Investigations into the antimalarial activity of this compound against parasites such as Plasmodium falciparum have not been reported in publicly accessible research. While other chromane-containing compounds have been explored as potential antimalarial agents, the efficacy of this particular derivative is unknown.

Antileishmanial Activity

There is a lack of specific data on the antileishmanial activity of this compound against Leishmania species. Although some related heterocyclic compounds have been studied for their potential to combat leishmaniasis, no such studies have been published for this compound.

Other Biological Activities of Chromanol Derivatives

The chromanol scaffold is a core structure in a variety of natural and synthetic compounds that exhibit a wide range of biological effects. nih.gov Research into these derivatives has uncovered potential therapeutic applications stemming from their diverse molecular interactions.

Antiviral Activity

Chromone derivatives, which are structurally related to chromanols, have been a subject of antiviral research. researchgate.net Studies have investigated their efficacy against various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). nih.gov

One study focused on chromone alkaloids from the rootbark of Schumanniophyton magnificum. The secondary amine chromone, schumannificine, demonstrated the most significant activity against HIV. nih.gov Further investigation into its derivatives revealed potent anti-HSV activity. The anti-HIV mechanism is thought to involve irreversible binding to the gp120 envelope protein, rather than inhibition of reverse transcriptase or protease enzymes. nih.gov Structure-activity relationship analyses suggested that the presence of a piperidine (B6355638) ring and unsubstituted hydroxyl groups on the molecule favors anti-HIV activity. nih.gov The broad antiviral potential of natural products, including alkaloids and flavonoids, continues to drive research into new therapeutic agents. frontiersin.orgmdpi.com

Antispasmodic Effects

The antispasmodic properties of plant extracts containing flavonoids and other phenolic compounds, structurally related to chromanols, have been documented. These compounds are investigated for their ability to relax smooth muscle, which is relevant for treating disorders involving gastrointestinal cramps or airway constriction. mdpi.com

Research on the root bark of Morus nigra (black mulberry) led to the isolation of several phenolic compounds, including the flavonoid kuwanon U and the arylbenzofuran moracin O. These compounds were identified as potent antispasmodic agents when tested on isolated rat ileum and tracheal smooth muscles. mdpi.com Moracin O, in particular, showed inhibitory effects on smooth muscle contractions that were superior to papaverine, a known antispasmodic agent. mdpi.com Similarly, studies on extracts of Dracocephalum kotschyi (Zaringiah) indicated that its flavonoid components contribute to its spasmolytic properties on rabbit ileum smooth muscle. herbmedpharmacol.com These findings suggest that the core structures found in these natural products are valuable for developing antispasmodic agents. mdpi.com

Estrogenic Activity

The chroman scaffold has been utilized as a template for developing molecules that interact with the estrogen receptor (ER). Specifically, research has focused on creating derivatives that act as pure antiestrogens, or selective estrogen receptor modulators (SERMs), which have potential applications in hormone-dependent cancer therapy.

In one study, a series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman and thiochroman (B1618051) derivatives were synthesized and evaluated for their antiestrogenic properties. nih.gov Two compounds, designated 14b and 24b, were found to function as pure antiestrogens, demonstrating an ability to downregulate the estrogen receptor. nih.gov Their in vitro and in vivo antiestrogenic activities were comparable to fulvestrant (B1683766) (ICI182,780), a known ER antagonist. The structure-activity relationship analysis revealed that several features were critical for high ER binding and oral antiestrogen (B12405530) activity: a specific stereochemical configuration (3RS,4RS), a methyl group at the 3-position, and a long-chain sulfoxide (B87167) moiety at the 4-position with a terminal perfluoroalkyl group. nih.gov

Hypotensive Effects

Certain natural compounds containing flavonoid and related phenolic structures have been investigated for their potential to lower blood pressure. nih.govnih.gov The mechanisms underlying these effects often involve vasodilation, which is the widening of blood vessels.

Studies on purified compounds from the leaves of Phyllanthus acidus showed that they caused a decrease in the blood pressure of rats. researchgate.net The proposed mechanisms for this hypotensive activity include the stimulation of nitric oxide (NO) release from the vascular endothelium and the opening of potassium (K+) channels (specifically K(ATP) and K(Ca) channels) in vascular smooth muscle. researchgate.net Flavonoids such as quercetin (B1663063) and kaempferol (B1673270) are known to exert antihypertensive effects by improving endothelial function. researchgate.net Research on oleanolic acid and its derivatives also demonstrated a hypotensive response in hypertensive rats, which was correlated with an increased excretion of urinary sodium. nih.govnih.gov

Blood Platelet Antiaggregating Effects

Chroman derivatives have been synthesized and studied for their ability to inhibit platelet aggregation, a key process in thrombosis. nih.gov Research has focused on their effects against various aggregating agents, such as platelet-activating factor (PAF), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. nih.gov

A study involving ten synthesized chroman derivatives derived from khellactone (B107364) found that they exhibited an inhibitory effect on PAF-induced platelet aggregation in rabbits. nih.gov The effect was more potent against PAF compared to other inducers like ADP or collagen. nih.gov Certain derivatives, including (+/-)-cis-5-methoxy-6-methoxycarbonyl-2,2-dimethyl-3,4-ditiglyloxychroman (CD-6) and (+/-)-cis-5-methoxy-2,2-dimethyl-6-propyl-3,4-ditiglyloxychroman (CD-10), showed moderate inhibition. nih.gov The study suggested that potent PAF antagonist activity was associated with specific structural features, namely a tiglyloxy group at the 3 and 4 positions and a methoxy (B1213986) group at the 5 position of the chroman skeleton. nih.gov Other studies have also highlighted the antiplatelet potential of various phenol (B47542) derivatives. mdpi.comresearchgate.net

Compound DesignationChemical NameEffect on PAF-Induced Platelet Aggregation
CD-6(+/-)-cis-5-methoxy-6-methoxycarbonyl-2,2-dimethyl-3,4-ditiglyloxychromanModerate Inhibition nih.gov
CD-8(+/-)-cis-5-methoxy-6-(2-methoxycarbonylethenyl)-2,2-dimethyl-3,4-ditiglyloxychromanModerate Inhibition nih.gov
CD-9(+/-)-cis-3,4-diacetoxy-5-methoxy-2,2-dimethyl-6-propylchromanModerate Inhibition nih.gov
CD-10(+/-)-cis-5-methoxy-2,2-dimethyl-6-propyl-3,4-ditiglyloxychromanModerate Inhibition nih.gov

Enzyme Inhibition Studies (e.g., ENPP1)

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme involved in various physiological processes, including the modulation of the immune system. mdpi.comnih.gov It degrades 2′,3′-cyclic GMP-AMP (cGAMP), a molecule that activates the STING (stimulator of interferon genes) pathway to trigger an immune response. mdpi.comresearchgate.net Inhibition of ENPP1 is therefore being explored as a therapeutic strategy in areas like cancer immunotherapy. mdpi.comdigitellinc.com

Research has identified naturally occurring flavonoids as inhibitors of this enzyme. A study on compounds from Pistacia chinensis identified the flavonoid transilitin, also known as 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, as a dose-dependent inhibitor of a snake venom phosphodiesterase that is structurally related to ENPP1. mdpi.comdntb.gov.ua The development of small molecule inhibitors for ENPP1 is an active area of medicinal chemistry, with various scaffolds, including pyrimidinones (B12756618) and quinazolinones, being investigated. mdpi.com

CompoundSource/TypeTarget EnzymeReported Activity
TransilitinFlavonoid from Pistacia chinensisENPP1 (structurally related)Dose-dependent inhibition mdpi.comdntb.gov.ua
Pyrimidinone derivativesSyntheticENPP1In vitro inhibition mdpi.com
Quinazolinone derivativesSyntheticENPP1Stimulate immune response in vivo mdpi.com

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the specific biological and pharmacological activities of the chemical compound this compound have revealed a significant lack of available scientific literature. Despite targeted searches for its effects on mitochondrial function, gene expression, and interaction with serotonin receptors, no dedicated studies detailing these specific actions could be identified in the public domain.

The chroman ring system, a core structural component of this compound, is a recognized "privileged structure" in medicinal chemistry. This designation indicates that the chroman scaffold is a common feature in a variety of biologically active compounds, including some that have been developed into FDA-approved drugs. Molecules incorporating the chroman-3-ol (B1617384) framework, in particular, are found in a range of natural products, and the broader class of 4-arylchromans has been associated with diverse biological effects such as antioxidant, anticancer, antifungal, and antibacterial properties.

However, this general bioactivity associated with the larger chemical family does not extend to specific, publicly documented research on this compound itself. The available information is largely limited to its listing in chemical supplier databases and its mention in synthetic chemistry literature, which focuses on the methods of its preparation rather than its biological effects.

Consequently, a detailed exploration of its role in the modulation of mitochondrial function, its impact on gene expression, or its specific interactions with serotonin receptors, such as 5-HT1A, cannot be constructed based on the current body of scientific evidence. Further research would be necessary to elucidate the specific pharmacological profile of this compound.

Structure Activity Relationships Sar and Structure Property Relationships Spr of Chromanols

Influence of Substituents on Biological Activities

The nature and position of substituents on the chromanol ring are critical in defining the bioactivity of these compounds. Modifications to the core structure can significantly alter properties such as antioxidant capacity, enzyme inhibition, and receptor binding affinity.

The methoxy (B1213986) group (–OCH₃) is a common substituent in many biologically active natural products and synthetic drugs. nih.gov Its presence can influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net In the context of chromanols, a methoxy group, as seen in 8-Methoxychroman-3-ol, can modulate the electron density of the aromatic ring, thereby influencing its antioxidant potential. chenlangbio.com The position of the methoxy group is crucial; for instance, in some molecular scaffolds, a methoxy group at the para-position enhances activity, while substitution at the ortho-position can lead to a decrease in activity, possibly due to steric hindrance. mdpi.com Methoxy groups can also play a direct role in binding to biological targets, enhancing the ligand's affinity and specificity. nih.govresearchgate.net For example, the unique structure of dimethylmethoxy chromanol, which includes a chromanol ring with methoxy and dimethyl groups, provides it with exceptional electron-donating capabilities, making it a potent antioxidant. chenlangbio.com

Table 1: Influence of Methoxy Group Position on Biological Activity in Related Compounds

Compound ClassMethoxy Group PositionObserved Effect on ActivityPotential Reason
Phenyl Pyrazoles3-methoxyOptimized selectivity and antiplatelet activity nih.govEnhanced binding to 5-HT2A receptor
β-Diketonespara-positionHigher antimicrobial and cytotoxic activity compared to ortho- mdpi.comFavorable electronic effects and reduced steric hindrance
FlavonesVariousPromotes cytotoxic activity in cancer cells researchgate.netFacilitates ligand-protein binding

The hydroxyl (–OH) group is a key pharmacophore for many biological activities, particularly antioxidant effects. nih.gov In the chromanol scaffold, the phenolic hydroxyl group at the C6 position is fundamental to the antioxidant mechanism of compounds like vitamin E, as it can donate a hydrogen atom to neutralize free radicals. nih.govmdpi.com The resulting radical is stabilized by resonance across the conjugated ring system. nih.govmdpi.com The presence and position of other hydroxyl groups can further modulate this activity. An increasing number of hydroxyl groups generally correlates with increased radical scavenging activity. nih.gov For instance, studies on coumarins, which share a benzopyran structure with chromanols, have shown that dihydroxy derivatives have the greatest antioxidant activity, while those lacking a hydroxyl group are inactive. nih.govmdpi.com The specific placement of the hydroxyl group is also critical; in flavonoids, a catechol (3',4'-dihydroxy) structure in the B-ring is a strong indicator of high antioxidant activity. nih.gov In this compound, the hydroxyl group at the 3-position is not phenolic, but its presence and stereochemistry can still significantly influence interactions with biological targets.

Aryl and alkyl substitutions on the chromanol framework can significantly impact biological activity by altering the molecule's size, shape, and lipophilicity. Aryl groups, which are aromatic ring systems, can introduce additional binding interactions, such as pi-pi stacking, with biological targets. nih.govresearchgate.net The nature and orientation of the aryl group can strongly correlate with biological activity. nih.gov Alkyl groups, which are chains of carbon and hydrogen atoms, primarily affect the lipophilicity of the molecule. nih.gov Increasing the length of an alkyl chain can enhance membrane permeability and, consequently, cellular uptake. Both aryl methylation and alkyl chain extension have been shown to be viable strategies for enhancing mitochondrial uptake in certain molecular vectors. nih.gov These substitutions are common in biological systems, where they play a role in a variety of reactions. openstax.orglibretexts.org

Chirality and Stereochemical Influences on Activity

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. longdom.orgsolubilityofthings.com Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. longdom.orgmdpi.com Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. mdpi.comnih.gov This stereoselectivity is a critical consideration in drug design. researchgate.net

One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even cause unwanted side effects. mdpi.com For this compound, the carbon at the 3-position bearing the hydroxyl group is a chiral center. This means the compound can exist as two enantiomers, (R)-8-Methoxychroman-3-ol and (S)-8-Methoxychroman-3-ol. It is highly probable that these two enantiomers will display different potencies and potentially different biological activities due to their distinct three-dimensional arrangements, which will dictate how they fit into the binding sites of their molecular targets.

Correlations between Structural Features and Pharmacological Potency

The pharmacological potency of chromanol derivatives is a direct consequence of their structural features. A systematic analysis of these features allows for the establishment of structure-activity relationships (SAR), which are crucial for the rational design of new and more effective therapeutic agents. frontiersin.org Key structural determinants of potency in chromanols and related compounds include:

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring can significantly influence the antioxidant capacity and other biological activities. EDGs generally enhance antioxidant activity by stabilizing the radical formed after hydrogen donation. mdpi.com

Steric Factors: The size and shape of substituents can create steric hindrance, which may either prevent or enhance binding to a target site.

Hydrogen Bonding: The presence of hydroxyl and methoxy groups allows for the formation of hydrogen bonds, which are often critical for high-affinity binding to enzymes and receptors.

By systematically modifying the chromanol structure and observing the effects on biological activity, researchers can build a comprehensive SAR model. For example, studies on a series of chromone (B188151) derivatives showed that the addition of hydroxyl groups correlated with changes in antioxidant and cytotoxic properties. researchgate.net

Comparative Analysis with Other Chromanol and Chromene Derivatives

To fully understand the pharmacological potential of this compound, it is useful to compare it with other well-known chromanol and chromene derivatives.

Tocopherols (Vitamin E): These are perhaps the most famous chromanols, characterized by a 6-hydroxychromanol ring and a long phytyl tail. nih.gov Their primary role is as lipid-soluble antioxidants. nih.gov The methylation pattern on the chromanol ring (α, β, γ, δ-tocopherol) influences their antioxidant activity. nih.gov Compared to tocopherols, this compound lacks the long alkyl tail and has a different substitution pattern, suggesting it may have different biological targets and a distinct pharmacological profile.

Dimethylmethoxy Chromanol (DMC): This synthetic chromanol is designed as a structural analog of γ-tocopherol and is a potent antioxidant. nih.gov It has demonstrated the ability to protect skin from UV-induced oxidative damage. nih.gov The presence of both dimethyl and methoxy groups on the chromanol ring contributes to its high antioxidant capacity. chenlangbio.com

2,2,5,7,8-Pentamethyl-6-chromanol (B1683935) (PMC): This compound is a synthetic antioxidant and has also been investigated for its potential as an androgen receptor antagonist in the treatment of prostate cancer. nih.gov Its fully methylated chromanol ring distinguishes it from this compound.

Coumarins: While technically chromen-2-ones, coumarins share the benzopyran core. Many, like 7-hydroxycoumarin, exhibit significant biological activities, including antimicrobial and anticancer properties. Structure-activity relationship studies on chroman and coumarin (B35378) derivatives have highlighted the importance of the substitution patterns on the ring system for their biological effects.

Metabolism and Pharmacokinetics of Chromanol Derivatives

Biorecognition and Metabolic Fate of Chroman Compounds

The biorecognition of chroman compounds is influenced by the stereochemistry and substitution patterns on the chroman ring. chemrxiv.orgresearchgate.net The interaction of these compounds with enzymes and receptors is often highly specific. For instance, the orientation of substituents at the C-2 and C-4 positions of the chromanol can dictate the enzymatic preference for acetylation or hydrolysis. chemrxiv.org

The metabolic fate of chroman derivatives involves various biotransformation reactions. Studies on related chromone (B188151) compounds, such as 3-(hydroxymethyl)-8-methoxychromone (B1222109), have shown that metabolism can involve oxidation, demethylation, and cleavage of the pyrone ring, leading to a variety of metabolites. nih.gov For example, in rats and dogs, metabolites of 3-(hydroxymethyl)-8-methoxychromone include 8-methoxychromone, 2-hydroxy-3-methoxyacetophenone, and various hydroxylated and carboxylated derivatives. nih.govnih.gov These metabolites are often excreted as glucuronide and sulfate (B86663) conjugates. nih.gov

The metabolic pathways of vitamin E, a well-known chromanol, have also been extensively studied. Its metabolism involves the shortening of the side chain to produce carboxyethyl-hydroxychroman (CEHC) metabolites, which are then excreted in the urine. nih.govcapes.gov.br This indicates that side-chain degradation is a key metabolic route for certain chromanol derivatives.

Parent Compound Metabolic Reactions Identified Metabolites Species
3-(hydroxymethyl)-8-methoxychromoneOxidation, Demethylation, Ring Scission, Conjugation8-methoxychromone, 2-hydroxy-3-methoxyacetophenone, 3-(hydroxymethyl)-8-hydroxychromone, 8-hydroxychromone, 2,3-dihydroxyacetophenone, 3-carboxy-8-methoxychromone, Glucuronides, Sulfates. nih.govnih.govRat, Dog
Vitamin E (α-tocopherol)Side-chain oxidation/shorteningα-carboxyethyl-hydroxychroman (α-CEHC), α-tocopheronolactone. nih.govHuman

Enzymatic Transformations and Metabolite Identification

Enzymatic transformations play a crucial role in the metabolism and synthesis of enantiomerically pure chromanols. Hydrolases, such as lipases and esterases, are commonly employed for the kinetic resolution of racemic chromanols through enantioselective acetylation or hydrolysis. chemrxiv.orgresearchgate.net For example, Burkholderia cepacia lipase (B570770) and porcine liver esterase have been successfully used for the enzymatic resolution of various chromanol derivatives. chemrxiv.org The efficiency and stereoselectivity of these enzymatic reactions are highly dependent on the substituents on the chroman ring. researchgate.net

The formation of the chromanol skeleton itself can be an enzymatic process. In the biosynthesis of xiamenmycin, a SnoaL-like cyclase, XimE, catalyzes the regioselective formation of a C2–O bond to generate the 3-chromanol skeleton. acs.orgsjtu.edu.cn This enzymatic cyclization of an epoxide precursor is a key step in the biosynthesis of this and potentially other 3-chromanol-containing natural products. acs.org

The identification of chroman metabolites is often achieved using advanced analytical techniques. Multistage mass spectrometry (MSn) is a powerful tool for the structural elucidation of metabolites in complex biological matrices. nih.gov This technique, combined with liquid chromatography (LC), allows for the separation and identification of various chroman derivatives and their metabolites from biological samples like urine. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of deconjugated vitamin E metabolites. nih.gov

Enzyme/Enzyme Class Transformation Substrate/Product Example
Burkholderia Cepacia lipase (Amano PS)Enzymatic acetylationResolution of racemic cis-chromanols. chemrxiv.org
Porcine Liver Esterase (PLE)Enzymatic hydrolysisResolution of racemic chromanol acetates. chemrxiv.org
SnoaL-like cyclase (XimE)3-chromanol ring formationBiosynthesis of xiamenmycin. acs.orgsjtu.edu.cn
HydrolasesEsterification/HydrolysisKinetic resolution of 2-chromanols. researchgate.net

Analytical Methodologies for the Investigation of Chromanols in Biological Systems

Sample Preparation Techniques for Biological Matrices

Sample preparation is a critical step in bioanalysis, aiming to remove interfering components from the matrix and concentrate the analyte of interest. nih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the requirements of the subsequent analytical method. Common techniques for preparing biological samples for chromanol analysis include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Protein Precipitation (PP), and Solid Phase Microextraction (SPME). chromatographyonline.com

Liquid-Liquid Extraction (LLE) is a conventional sample preparation method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.commdpi.com For chromanols, which are often lipophilic, LLE is used to extract them from aqueous biological fluids like plasma or urine into an organic solvent such as ethyl acetate (B1210297), n-hexane, or dichloromethane. chromatographyonline.comnih.gov

The efficiency of LLE is highly dependent on the pH of the aqueous phase, which should be adjusted to ensure the analyte is in its neutral, uncharged form to maximize its partitioning into the organic solvent. chromatographyonline.com A key advantage of LLE is its ability to provide a clean extract, significantly reducing matrix effects. mdpi.com However, the process can be time-consuming, requires relatively large volumes of organic solvents, and can be challenging to automate for high-throughput applications. mdpi.com Salting-out assisted liquid-liquid extraction (SALLE) is a variation that improves extraction efficiency by adding salts to the aqueous phase, further reducing the solubility of the analyte and promoting its transfer to the organic phase. mdpi.com

Table 1: Comparison of LLE and SPE for Biological Sample Preparation

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
PrinciplePartitioning between two immiscible liquidsPartitioning between a solid sorbent and a liquid mobile phase
SelectivityModerate, dependent on solvent choice and pHHigh, dependent on sorbent chemistry
Solvent ConsumptionHighLow
Automation PotentialLimitedHigh
Sample ThroughputLow to MediumHigh
Cost per SampleGenerally lower (solvents)Higher (cartridges)

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that has become a preferred alternative to LLE for many bioanalytical applications. nih.govnih.gov SPE utilizes a solid sorbent material, packed into a cartridge or well plate, to retain the analyte of interest from the liquid sample. nih.gov Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. nih.gov

For chromanols, reversed-phase SPE cartridges (e.g., C18) are commonly employed, where the nonpolar analyte is retained on the sorbent from an aqueous sample. mdpi.com The choice of sorbent, wash solvents, and elution solvents is critical for achieving optimal recovery and sample cleanup. mdpi.com Key advantages of SPE include high recovery rates, reduced solvent consumption, and excellent potential for automation, making it suitable for high-throughput analysis. scielo.br Studies have shown that the mean recovery of metabolites using SPE can be significantly higher than with LLE. nih.gov

The typical steps in an SPE procedure are:

Conditioning: The sorbent is prepared with a solvent like methanol (B129727), followed by water or a buffer to ensure proper interaction with the sample. mdpi.com

Sample Loading: The biological sample (e.g., pre-treated urine) is passed through the cartridge. mdpi.commdpi.com

Washing: Interfering compounds are removed by washing the cartridge with a solvent that does not elute the analyte. mdpi.com

Elution: The analyte of interest is recovered from the sorbent using a strong elution solvent. mdpi.com

Protein Precipitation (PP) is one of the simplest and fastest methods for preparing plasma or serum samples. chromatographyonline.comphenomenex.com It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or methanol, or an acid such as trichloroacetic acid, to the sample. phenomenex.combiotage.com This denatures the proteins, causing them to precipitate out of the solution. phenomenex.com After centrifugation, the clear supernatant containing the analyte can be directly injected or further processed. biotage.com

While rapid and inexpensive, PP is the least selective sample preparation technique. chromatographyonline.com It effectively removes large protein molecules but leaves behind other endogenous components like phospholipids, which can cause significant matrix effects, particularly in mass spectrometry-based detection. chromatographyonline.comchromatographyonline.com The choice of precipitating solvent is crucial; for instance, a mixture of acetone (B3395972) and acetonitrile can be a compromise between efficient protein precipitation and maintaining the solubility of lipophilic compounds. researchgate.net

Table 2: Common Agents Used in Protein Precipitation

Precipitating AgentMechanismTypical Solvent:Sample RatioNotes
AcetonitrileOrganic Solvent Precipitation3:1Commonly used, provides a "clean" sample. biotage.comresearchgate.net
MethanolOrganic Solvent Precipitation3:1 to 10:1Another common organic solvent. biotage.com
Trichloroacetic Acid (TCA)Acid PrecipitationVariesEffective but denatures proteins, making them non-functional. phenomenex.com
Ammonium Sulfate (B86663)Salting OutVariesMild method that can preserve protein biological function. phenomenex.com
Zinc HydroxideMetal Hydroxide PrecipitationMinimal dilutionMaintains nearly neutral pH, ensuring analyte stability. mdpi.com

Solid Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.netmdpi.com It utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. researchgate.net The fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and analytes partition from the sample matrix into the fiber coating. nih.govnih.gov After extraction, the fiber is transferred to the injection port of a chromatograph for thermal desorption and analysis. researchgate.net

SPME offers several advantages, including simplicity, speed, and minimal sample volume requirements. researchgate.netmdpi.com It is considered an environmentally friendly "green" technique due to the elimination of organic solvents. researchgate.net For the analysis of less volatile compounds like many chromanols in biological fluids, in-tube SPME coupled online with liquid chromatography is a particularly effective approach. nih.gov This setup allows for automation and is suitable for analyzing drugs and metabolites in matrices like urine and plasma. nih.gov The efficiency of SPME is influenced by factors such as the fiber coating, pH, temperature, and salt concentration of the sample. nih.gov

Chromatographic Methods

Chromatography is the cornerstone of bioanalysis, providing the necessary separation of target analytes from other compounds in the prepared sample. unirioja.es For chromanols, High-Performance Liquid Chromatography (HPLC) is the most widely used technique. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. mdpi.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like 8-Methoxychroman-3-ol. unirioja.es Reversed-phase HPLC is the most common mode used for chromanol analysis, employing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic or trifluoroacetic acid. scielo.brmdpi.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. mdpi.com By programming a gradient, where the proportion of the organic solvent in the mobile phase is increased over time, a wide range of compounds with varying polarities can be effectively separated in a single analytical run. mdpi.com

Key components and parameters in an HPLC method for chromanol analysis include:

Column: A reversed-phase column, such as a C18 or C8, is standard. The choice of column dimensions and particle size affects efficiency and analysis time. mdpi.comnih.gov

Mobile Phase: A gradient elution using water and acetonitrile or methanol with an acid modifier is common. The specific gradient profile is optimized to achieve the best separation of the target analyte from matrix components. scielo.brmdpi.com

Detector: UV detection is often used for chromanols due to their inherent chromophores. unirioja.es However, for higher sensitivity and selectivity, especially at low concentrations in complex biological matrices, HPLC is often coupled with a mass spectrometer (LC-MS or LC-MS/MS). chromatographyonline.comnih.gov

Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and reproducible retention times. mdpi.com

The development of a robust HPLC method requires validation to ensure it is selective, linear, precise, and accurate for the intended application. mdpi.comresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. sigmaaldrich.comlongdom.org It is particularly well-suited for volatile and semi-volatile substances. sigmaaldrich.comthermofisher.com The fundamental principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. libretexts.org The sample is then transported through the column by an inert mobile phase, such as helium or nitrogen. libretexts.org The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column and the gaseous mobile phase. sigmaaldrich.comspectroinlets.com Compounds with higher affinity for the stationary phase travel more slowly, while those with lower affinity move more quickly, resulting in separation. youtube.com

For the analysis of chromanols like this compound, which contain a polar hydroxyl group, direct analysis by GC can be challenging due to potential thermal degradation and poor peak shape. nih.gov To overcome this, a derivatization step is often employed prior to GC analysis. nih.gov Techniques such as silylation or acylation are used to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable ether or ester derivative. nih.gov This process improves the chromatographic behavior of the compound, leading to sharper peaks and more reliable quantification. nih.gov

The selection of the GC column is critical for achieving good separation. A column with a stationary phase of appropriate polarity must be chosen based on the "like dissolves like" principle. youtube.com For a derivatized, less polar chromanol, a non-polar or medium-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). rjptonline.org This technique utilizes chromatographic columns packed with smaller particles (typically less than 2 µm), which leads to higher separation efficiency. rjptonline.org The core principle of UPLC is based on the Van Deemter equation, which shows that decreasing particle size enhances efficiency.

The UPLC system is specifically designed to handle the high back-pressures (up to 100 MPa or 15,000 psi) generated by the use of sub-2 µm particles and higher flow rates. rjptonline.orgresearchgate.net This allows for a reduction in analysis time, sometimes by a factor of nine compared to conventional HPLC, while maintaining or even improving chromatographic resolution. rjptonline.orgresearchgate.net The reduced run times also lead to a significant decrease in solvent consumption, making UPLC a more cost-effective and environmentally friendly technique.

For the analysis of this compound in biological systems, UPLC is an ideal technique. It does not require the analyte to be volatile and can readily handle complex liquid matrices. The high resolution of UPLC allows for the effective separation of the target analyte from other endogenous compounds, while its high sensitivity enables the detection and quantification of low concentrations. pharmascholars.com

Mass Spectrometry (MS) Based Techniques

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com It is a highly sensitive and specific detection method commonly coupled with chromatographic separation techniques like GC and LC. thermofisher.comnih.gov This combination provides both the separation of complex mixtures and the precise identification of the individual components. spectroinlets.com When a compound like this compound elutes from the chromatography column, it enters the mass spectrometer, where it is first ionized. thermofisher.com The resulting ions are then separated by a mass analyzer based on their m/z values, and a detector measures their abundance. youtube.com The resulting mass spectrum serves as a molecular fingerprint, aiding in the structural identification and confirmation of the analyte. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

The coupling of liquid chromatography, particularly UPLC, with mass spectrometry (LC-MS) is a cornerstone of modern bioanalysis. nih.gov This hybrid technique leverages the superior separation capabilities of LC for complex mixtures with the high sensitivity and selectivity of MS detection. nih.gov For the analysis of this compound, an LC-MS system would first separate the compound from other matrix components. The eluent from the LC column is then directed into the MS ion source, where the analyte molecules are ionized before being detected by the mass analyzer. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides an even higher degree of selectivity and structural information. thermofisher.com In this technique, a specific ion (the precursor ion) corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process, often performed in Selected Reaction Monitoring (SRM) mode on a triple quadrupole mass spectrometer, is extremely selective and allows for accurate quantification even in complex biological matrices with low background interference. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile compounds due to its ability to provide a 100% specific test that positively identifies a substance. wikipedia.org

In a GC-MS system, the GC separates the components of a mixture, and each separated component then enters the mass spectrometer. spectroinlets.comyoutube.com Inside the MS, molecules are typically ionized by electron ionization (EI), which bombards them with high-energy electrons. libretexts.orgyoutube.com This process not only creates a molecular ion but also causes predictable fragmentation. The resulting fragmentation pattern is highly reproducible and characteristic of a specific molecule, allowing for confident identification by comparing the obtained spectrum with library spectra. libretexts.org As with standalone GC, analysis of this compound would likely require a prior derivatization step to enhance its volatility. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Ionization (API)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This capability allows for the determination of the elemental formula of an unknown compound based on its precise mass. nih.gov While low-resolution mass spectrometers can distinguish between ions of different nominal mass (e.g., 180 vs. 181), HRMS can differentiate between ions that have the same nominal mass but different elemental compositions (isobars).

For the analysis of this compound (C₁₀H₁₂O₃, exact mass: 180.07864), HRMS can unambiguously confirm its identity by measuring its m/z value with high accuracy. nih.gov This is invaluable for distinguishing it from other potential compounds in a biological sample that might have the same nominal mass. Common HRMS instruments include Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers. nih.gov The combination of UPLC with HRMS detection is a powerful tool for both targeted quantification and non-targeted screening of compounds in complex biological systems. nih.gov

Spectroscopic and Other Analytical Techniques

The investigation of chromanols such as this compound in biological systems necessitates a suite of analytical methodologies capable of identifying and quantifying the compound, as well as elucidating its mechanisms of action, such as antioxidant activity. These techniques range from structural elucidation methods to those that measure functional properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. researchgate.net For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed for complete structural assignment. mdpi.com

¹H NMR Spectroscopy : The ¹H NMR spectrum would reveal the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. researchgate.netdocbrown.info Key expected signals for this compound would include a singlet for the methoxy (B1213986) (-OCH₃) protons, distinct signals for the aromatic protons on the chroman ring system, and signals for the protons on the heterocyclic ring, including the proton attached to the carbon bearing the hydroxyl group. The chemical shift of the methoxy group's protons is a valuable indicator. youtube.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info The chemical shift of the methoxy carbon is particularly useful for confirming its position on the aromatic ring. researchgate.netsemanticscholar.org For instance, methoxy groups at different positions on a phenolic ring exhibit characteristic chemical shifts, with ortho-substituted methoxy carbons typically appearing around δ 56 ± 1 ppm. semanticscholar.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the precise connectivity between protons and carbons, confirming the complete structure of this compound. mdpi.com

Table 1. Predicted NMR Spectral Data for this compound Functional Groups.
SpectrumFunctional GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹H NMRAr-OCH₃ (Methoxy Protons)~3.8 - 3.9Singlet
Ar-H (Aromatic Protons)~6.5 - 7.5Multiplets/Doublets
CH-OH (Proton on C3)~4.0 - 5.0Multiplet
-CH₂- (Protons on C2 and C4)~2.0 - 4.5Multiplets
¹³C NMRAr-OCH₃ (Methoxy Carbon)~55 - 62Quartet (in coupled spectrum)
Ar-C (Aromatic Carbons)~110 - 160Singlets/Doublets (in coupled spectrum)
C-OH (Carbon at C3)~60 - 70Doublet (in coupled spectrum)
-CH₂- (Carbons at C2 and C4)~20 - 70Triplets (in coupled spectrum)

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. d-nb.infofrontiersin.org The analysis is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule. d-nb.info For this compound, the FTIR spectrum would display characteristic absorption bands confirming the presence of its key functional groups. This technique is valuable for both qualitative identification and, in some cases, quantitative analysis. d-nb.infosemanticscholar.org

The spectrum is generated by the superposition of light absorbance by the functional groups of the molecule. nih.gov Key vibrational modes for this compound would include the stretching of the hydroxyl group, the C-O bonds of the ether and alcohol, and the vibrations of the aromatic ring.

Table 2. Expected FTIR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Appearance
Hydroxyl (-OH)O-H Stretch3600 - 3200Broad, strong
Aromatic RingC-H Stretch3100 - 3000Medium to weak
Aliphatic CH₂C-H Stretch3000 - 2850Medium
Aromatic RingC=C Stretch1600 - 1450Multiple medium to weak bands
Ether (Ar-O-CH₂)C-O Stretch (asymmetric)1275 - 1200Strong
Alcohol (C-OH)C-O Stretch1260 - 1000Strong

UV-Vis Spectrophotometry for Antioxidant Assays

UV-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for quantifying the antioxidant capacity of compounds like this compound. nih.govijset.inencyclopedia.pub This method relies on measuring the change in absorbance of a solution containing a stable colored radical species after the addition of an antioxidant. nih.gov The antioxidant donates a hydrogen atom or an electron to the radical, neutralizing it and causing a color change, which is directly proportional to the antioxidant activity. nih.govencyclopedia.pub

Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net

DPPH Assay : The DPPH radical has a deep violet color in solution and a maximum absorbance (λmax) around 517 nm. When reduced by an antioxidant, the solution turns yellow or colorless. The decrease in absorbance is monitored to calculate the scavenging activity. nih.govscielo.br

ABTS Assay : The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. It has a blue-green color with a characteristic absorbance at approximately 734 nm. nih.gov The addition of an antioxidant quenches the radical, leading to a loss of color. nih.govnih.gov

The antioxidant capacity of this compound would be quantified by comparing its effect to a standard antioxidant, such as Trolox (a water-soluble vitamin E analog), and is often expressed as Trolox Equivalents (TE). nih.gov

Table 3. Common UV-Vis Spectrophotometric Assays for Antioxidant Activity.
AssayPrincipleChromophoreMonitored Wavelength (λmax)Color Change (Radical → Neutralized)
DPPHHydrogen Atom Transfer (HAT) / Single Electron Transfer (SET)DPPH Radical~517 nmViolet to Yellow/Colorless
ABTSHydrogen Atom Transfer (HAT) / Single Electron Transfer (SET)ABTS Radical Cation (ABTS•+)~734 nmBlue-Green to Colorless
FRAP (Ferric Reducing Antioxidant Power)Single Electron Transfer (SET)Fe³⁺-TPZ complex to Fe²⁺-TPZ complex~593 nmYellow to Prussian Blue

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive and specific technique for the direct detection and characterization of chemical species with unpaired electrons, such as free radicals. cnr.itnih.govwikipedia.org This makes it an invaluable tool for studying the mechanisms of antioxidant action. jfda-online.com When a chromanol like this compound acts as a radical scavenger, it donates a hydrogen atom from its hydroxyl group, becoming a chromanoxyl radical itself. nih.gov

ESR spectroscopy can directly detect this transient chromanoxyl radical, providing definitive proof of the radical scavenging mechanism. nih.govnih.gov The ESR spectrum provides key information through its parameters:

g-value : This parameter is characteristic of the radical and its electronic environment. The g-value for chromanoxyl radicals is typically around 2.0046. nih.gov

Hyperfine Splitting : The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the ESR signal into multiple lines. The resulting hyperfine structure is a fingerprint of the radical, providing information about its molecular structure and the distribution of the unpaired electron. nih.gov

By using spin trapping techniques in conjunction with ESR, even short-lived radicals that this compound might scavenge (e.g., hydroxyl or superoxide (B77818) radicals) can be detected and quantified. nih.gov

Immunoassays (e.g., ELISA)

Immunoassays are highly sensitive and specific analytical methods based on the principle of antibody-antigen binding. analyticaltoxicology.comunimi.it While widely used for proteins and large molecules, they can also be developed for small molecules like this compound, a process that typically involves a competitive assay format such as an Enzyme-Linked Immunosorbent Assay (ELISA). nih.govmdpi.com

Developing an immunoassay for this compound would require several steps:

Hapten-Carrier Conjugation : Since small molecules are not immunogenic on their own, this compound (the hapten) would first need to be chemically conjugated to a large carrier protein (e.g., Bovine Serum Albumin, BSA) to create an immunogen.

Antibody Production : The immunogen is then used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the this compound moiety.

Assay Development : A competitive ELISA is the most common format. In this setup, a known amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase) competes with the unlabeled this compound in the biological sample for a limited number of antibody binding sites (typically coated on a microplate). unimi.it

The measured signal (e.g., color development from the enzyme's substrate) is inversely proportional to the concentration of this compound in the sample. mdpi.com Although no specific immunoassay for this compound appears to be commercially available, the methodology has been successfully applied to other small phenolic molecules, demonstrating its feasibility. nih.govnih.gov

Derivatization Procedures for Enhanced Detection in Bioanalysis

The analysis of compounds like this compound in complex biological matrices (e.g., plasma, urine) often requires sample preparation to improve analytical performance, especially for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govnih.gov Chemical derivatization is a key strategy used to modify the analyte's structure to enhance its detectability, volatility, thermal stability, and/or chromatographic separation. sci-hub.seresearchgate.netresearchgate.net

For this compound, the primary target for derivatization is the active hydrogen of the secondary hydroxyl group (-OH). sci-hub.se This polar functional group can cause poor peak shape and thermal instability during GC analysis.

Common derivatization procedures include:

Silylation : This is one of the most widely used methods for derivatizing hydroxyl groups. youtube.com A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This process increases the molecule's volatility and thermal stability, making it highly suitable for GC-MS analysis. nih.gov

Acylation/Esterification : The hydroxyl group can be converted to an ester using an acylating agent. This can improve chromatographic properties and is also a common strategy for introducing a fluorophore (for fluorescence detection) or a group that enhances ionization in mass spectrometry.

Alkylation : This involves replacing the active hydrogen with an alkyl group.

These derivatization reactions modify the analyte to make it more amenable to analysis, allowing for lower detection limits and more robust quantification in complex biological samples. nih.govnih.gov

Table 4. Common Derivatization Reagents for Hydroxyl Groups in Bioanalysis.
Derivatization TypeReagentAbbreviationTarget Functional GroupPurpose / Benefit
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH₂, -SHIncreases volatility and thermal stability for GC-MS. youtube.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH₂, -SHForms stable TMS derivatives for GC-MS. researchgate.net
AcylationDansyl ChlorideDns-ClPhenols, Alcohols, AminesIntroduces a fluorescent tag; enhances ionization for LC-MS. ddtjournal.com
Alkylation / EsterificationPentafluorobenzyl bromidePFBBr-OH, -COOHForms derivatives suitable for electron capture detection (ECD) in GC.

Computational and Molecular Modeling Studies of 8 Methoxychroman 3 Ol and Analogues

Molecular Docking Simulations for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Methoxychroman-3-ol, docking simulations are employed to identify potential protein targets and to elucidate the binding mode and affinity of the compound within the active site of these proteins.

Studies on analogous chromene derivatives have demonstrated the utility of this approach. For instance, the docking analysis of a related compound, 2-Benzo dergipark.org.trnih.govdioxol-5-yl-8-methoxy-3-nitro-2H-chromene, revealed significant binding interactions with various protein targets. The binding scores, which are indicative of the binding affinity, for this analogue against several proteins are presented in the table below. These values suggest that methoxy-chroman derivatives have the potential to interact with a range of biological targets. The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's active site. For this compound, the hydroxyl group at the 3-position and the methoxy (B1213986) group at the 8-position are expected to be key contributors to its binding interactions, likely forming hydrogen bonds and other polar contacts.

Target ProteinBinding Score (kcal/mol) for a Methoxy-Chroman Analogue
Protein Target A-8.7
Protein Target B-9.2
Protein Target C-7.9

Note: The data presented is for an analogous methoxy-chroman derivative and serves as a representative example.

Molecular Dynamics Simulations

The stability of the complex can be evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation suggests a stable binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Quantum Chemical Calculations (e.g., HOMO-LUMO Gap, NBO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which are crucial for its reactivity and interactions. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For chroman derivatives, these calculations can elucidate the distribution of electron density and the sites that are most likely to be involved in interactions with protein targets. Natural Bond Orbital (NBO) analysis is another quantum chemical method that provides insights into the intramolecular and intermolecular bonding and interactions. NBO analysis can identify key orbital interactions that contribute to the stability of the molecule and its complexes. While specific HOMO-LUMO and NBO data for this compound are not available, representative values for related heterocyclic compounds are presented below to illustrate the nature of the data obtained from such calculations.

ParameterRepresentative Value (eV) for a Heterocyclic Analogue
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data is for a representative heterocyclic compound and illustrates the type of information generated by quantum chemical calculations.

Prediction of Binding Efficacy and Interaction Motifs

The prediction of binding efficacy and the identification of key interaction motifs are primary goals of computational modeling. By combining the results from molecular docking, molecular dynamics, and quantum chemical calculations, a comprehensive picture of how this compound interacts with its protein targets can be constructed.

Key interaction motifs for chroman-based compounds often involve:

Hydrogen bonding: The hydroxyl and methoxy groups are prime candidates for forming hydrogen bonds with polar amino acid residues such as serine, threonine, and tyrosine.

Hydrophobic interactions: The chroman ring system can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine.

Pi-stacking: The aromatic part of the chroman structure can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The binding efficacy can be quantitatively estimated through the calculation of binding free energies from MD simulations or through the scoring functions used in molecular docking. These predictions are crucial for prioritizing compounds for further experimental testing.

Computational Assessment of Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development.

For this compound, various computational models can be used to predict properties such as:

Oral bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Blood-brain barrier (BBB) penetration: The ability of the compound to cross the BBB, which is important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) inhibition: The potential of the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

Plasma protein binding: The extent to which the compound binds to proteins in the blood, which can affect its distribution and availability.

A representative table of predicted ADME properties for a chroman analogue is provided below.

ADME PropertyPredicted Value for a Chroman Analogue
Human Intestinal AbsorptionHigh
BBB PenetrationLow
CYP2D6 InhibitionNon-inhibitor
Plasma Protein BindingModerate

Note: These are representative predictions for a related chroman compound and are intended to illustrate the output of in silico ADME models.

Preclinical Research and in Vivo/in Vitro Studies

In Vitro Efficacy Studies (Cell-based Assays)

Currently, there is a lack of published in vitro studies or cell-based assay data specifically evaluating the efficacy of 8-Methoxychroman-3-ol. While related chroman structures have been investigated for various biological activities, these findings cannot be directly attributed to this compound.

Animal Model Investigations

Detailed investigations of this compound in animal models have not been reported in the available scientific literature. Consequently, there is no information regarding its potential therapeutic effects or mechanisms of action in a whole-organism context.

Evaluation of Specific Biological Endpoints and Biomarkers

Without in vitro or in vivo research, there has been no evaluation of specific biological endpoints or biomarkers modulated by this compound. The synthesis of the compound has been described, but its biological activity profile remains uncharacterized. tezu.ernet.in

Future Research Directions for 8 Methoxychroman 3 Ol

Exploration of Novel Therapeutic Applications

The chroman scaffold is a well-established pharmacophore, with various derivatives exhibiting significant anti-inflammatory, antioxidant, and anticancer properties. Future research should systematically explore the therapeutic potential of 8-Methoxychroman-3-ol in these and other disease areas.

A primary avenue of investigation should be its anti-inflammatory potential . Many chroman derivatives exert their effects by modulating key inflammatory pathways. Therefore, a focused research effort to screen this compound for its ability to inhibit inflammatory mediators is warranted.

Another critical area for exploration is the compound's anticancer activity . The influence of substituents on the chroman ring on cytotoxic efficacy has been noted in several studies. For example, the presence of methoxy (B1213986) groups can impact the anticancer and antioxidant activities of related compounds like 3-benzylidene chroman-4-ones. Future studies should therefore involve comprehensive screening of this compound against a panel of cancer cell lines to identify any potential cytotoxic or cytostatic effects. Structure-activity relationship (SAR) studies on related chromone (B188151) derivatives have shown that electron-donating groups at certain positions can enhance anti-inflammatory activity, providing a rationale for investigating the specific effects of the 8-methoxy group.

The following table outlines potential therapeutic areas for investigation based on the known activities of related chroman compounds.

Therapeutic AreaRationale Based on Related CompoundsPotential Research Focus for this compound
Inflammation Chroman derivatives have shown inhibition of TNF-α-induced ICAM-1 expression. Screening for inhibition of pro-inflammatory cytokines and enzymes.
Cancer Methoxy-substituted chroman-4-ones have demonstrated anti-proliferative effects in breast cancer cell lines. Cytotoxicity screening against various cancer cell lines (e.g., breast, colon, lung).
Neurodegenerative Diseases Certain chroman-4-one derivatives are selective inhibitors of Sirtuin 2 (SIRT2), a target in neurodegenerative disorders. Evaluation of SIRT2 inhibitory activity and neuroprotective effects in relevant cellular models.
Parasitic Diseases Chroman-4-one scaffolds have been identified as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a target in trypanosomatid parasites.Investigation of inhibitory activity against parasitic enzymes and growth of parasites like Trypanosoma brucei and Leishmania infantum.

Development of Advanced Synthetic Routes

To facilitate comprehensive biological evaluation, the development of efficient and scalable synthetic routes to produce this compound is essential. Current synthetic methodologies for related chroman-3-ones often require multiple steps, which can be inefficient.

Future synthetic research should focus on stereoselective synthesis to produce enantiomerically pure forms of this compound. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, access to individual enantiomers is crucial for detailed pharmacological studies. Methods for the synthesis of related ester-containing chroman-4-ones have been developed and could potentially be adapted.

Key objectives for future synthetic research include:

Asymmetric Synthesis: Developing methods to control the stereochemistry at the C3 position of the chroman ring, yielding specific enantiomers of this compound.

Process Optimization: Improving the efficiency and scalability of the synthesis to provide sufficient quantities of the compound for extensive preclinical testing.

Analogue Synthesis: Creating a library of related compounds with variations in the methoxy group position and other substitutions to establish clear structure-activity relationships.

In-depth Elucidation of Molecular Mechanisms

A fundamental aspect of future research will be to determine the precise molecular targets and mechanisms of action of this compound. Based on studies of related compounds, several potential pathways and targets can be hypothesized.

Computational modeling and docking studies can serve as an initial step to predict potential binding interactions with known biological targets. For instance, computational analyses of 3-benzylidene chroman-4-one analogs have successfully predicted their binding to proteins like vanin-1, estrogen receptors, and Akt. Similar in silico approaches could be applied to this compound to generate hypotheses for experimental validation.

Subsequent experimental work should aim to validate these computational predictions and explore other potential mechanisms. Key areas for investigation include:

Enzyme Inhibition Assays: Screening against a panel of enzymes implicated in inflammation and cancer, such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases.

Receptor Binding Assays: Investigating the interaction of this compound with nuclear receptors and other cell surface receptors known to be modulated by chroman derivatives.

Gene and Protein Expression Profiling: Utilizing techniques like RNA sequencing and proteomics to understand the global effects of the compound on cellular pathways and identify novel targets.

The following table summarizes potential molecular targets for this compound based on the known interactions of similar compounds.

Potential Molecular TargetEvidence from Related CompoundsProposed Research Approach
Sirtuin 2 (SIRT2) Substituted chroman-4-ones are potent and selective SIRT2 inhibitors. In vitro enzymatic assays to determine the IC50 value for SIRT2 inhibition.
Pteridine Reductase 1 (PTR1) Chroman-4-one analogues show inhibitory activity against T. brucei and L. major PTR1.Enzyme kinetics and crystallography to study the binding interaction with PTR1.
Akt (Protein Kinase B) Computational analysis of 3-benzylidene chroman-4-ones showed excellent binding energy for the Akt enzyme. Western blot analysis to assess the phosphorylation status of Akt and its downstream targets in treated cells.

Clinical Translation Potential and Challenges

While the exploration of this compound is in its nascent stages, it is crucial to consider the long-term potential and challenges for its clinical translation. Should preclinical studies reveal significant therapeutic activity, a number of hurdles will need to be addressed.

A primary challenge will be the optimization of its pharmacokinetic and pharmacodynamic (PK/PD) properties . This includes assessing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its bioavailability and metabolic stability. The inherent lipophilicity of the chroman scaffold can sometimes lead to poor oral absorption, a challenge that has been noted for other chromone-based drugs.

Furthermore, the scalability of the synthesis under Good Manufacturing Practice (GMP) conditions will be a critical factor for producing the compound in sufficient quality and quantity for clinical trials. The development of cost-effective and robust synthetic routes, as discussed in section 9.2, will be paramount.

Finally, a comprehensive toxicological evaluation will be necessary to establish a safety profile before any human studies can be considered. This will involve a battery of in vitro and in vivo tests to identify any potential adverse effects.

The path from a promising lead compound to a clinically approved drug is long and arduous. For this compound, this journey will begin with a thorough and systematic exploration of its fundamental chemical and biological properties, as outlined in the future research directions above.

Q & A

Q. How should researchers design studies to explore the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. For enzyme inhibition assays, pre-incubate the compound with target enzymes and measure activity loss via fluorogenic substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.